Hexamethylene bis-hydroxystearamide

hydrogen bonding thixotropy hydroxyl value

Hexamethylene bis-hydroxystearamide (HM-BHS; CAS 55349-01-4; molecular formula C₄₂H₈₄N₂O₄; molecular weight 681.1 g/mol) is a bis-amide wax synthesized by condensation of two equivalents of 12-hydroxystearic acid with one equivalent of hexamethylenediamine. It belongs to the class of N,N′-alkylene bis-(12-hydroxystearamide) compounds, which are characterized by two hydroxyl-bearing C₁₈ fatty acid chains linked through amide bonds to a central alkylene spacer.

Molecular Formula C42H84N2O4
Molecular Weight 681.1 g/mol
CAS No. 55349-01-4
Cat. No. B1615135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylene bis-hydroxystearamide
CAS55349-01-4
Molecular FormulaC42H84N2O4
Molecular Weight681.1 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O
InChIInChI=1S/C42H84N2O4/c1-3-5-7-23-31-39(45)33-25-17-13-9-11-15-19-27-35-41(47)43-37-29-21-22-30-38-44-42(48)36-28-20-16-12-10-14-18-26-34-40(46)32-24-8-6-4-2/h39-40,45-46H,3-38H2,1-2H3,(H,43,47)(H,44,48)
InChIKeyCXPIOTOKMJNFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethylene Bis-Hydroxystearamide (CAS 55349-01-4) – Product Identity and Procurement-Relevant Profile


Hexamethylene bis-hydroxystearamide (HM-BHS; CAS 55349-01-4; molecular formula C₄₂H₈₄N₂O₄; molecular weight 681.1 g/mol) is a bis-amide wax synthesized by condensation of two equivalents of 12-hydroxystearic acid with one equivalent of hexamethylenediamine [1]. It belongs to the class of N,N′-alkylene bis-(12-hydroxystearamide) compounds, which are characterized by two hydroxyl-bearing C₁₈ fatty acid chains linked through amide bonds to a central alkylene spacer . HM-BHS is commercially distributed under several trade designations including ITOHWAX J-630, K-630, SLIPACKS ZHH, and MEB-HMH . The compound appears as a white to pale amber powder or flake with a melting point of 132–134°C and a hydroxyl value of approximately 270 mgKOH/g . Its structural duality—lipophilic long-chain fatty acid moieties combined with polar amide and hydroxyl hydrogen-bonding sites—underpins its applications as an internal/external lubricant, thixotropic modifier, dispersant, and conditioning ingredient across polymer processing, solder paste formulation, coating systems, and personal care products [2].

Why Hexamethylene Bis-Hydroxystearamide Cannot Be Interchanged with Generic Bis-Amide Waxes


The bis-hydroxystearamide family is not a commodity monolith: the length and structure of the central alkylene spacer fundamentally dictate melting point, hydrogen-bond density, crystalline packing, and compatibility with host matrices . Ethylene bis-hydroxystearamide (EBH, C₂ spacer; MP ~140°C) and hexamethylene bis-hydroxystearamide (HM-BHS, C₆ spacer; MP 132–134°C) differ in spacer length by four methylene units, yet this modest structural variation produces a hydroxyl value of ~270 mgKOH/g for HM-BHS versus ≥165 mgKOH/g for EBH—a ~60% higher density of hydrogen-bonding sites per unit mass that directly amplifies thixotropic gel strength and anti-settling efficiency . Ethylene bis-stearamide (EBS, MP 144–146°C) lacks hydroxyl groups entirely, forfeiting the hydrogen-bond-mediated thixotropy and polar surface interactions that define HM-BHS performance in solder paste rheology control and polar polymer lubrication . Generic substitution without quantitative alignment of melting point, hydroxyl value, and spacer-length-governed solubility parameters risks processing defects including inadequate torque reduction, pigment agglomeration, and solder paste slump—each of which is detailed with comparative data in Section 3.

Hexamethylene Bis-Hydroxystearamide – Quantitative Differentiation Evidence for Scientific Procurement


Hydroxyl Value: ~60% Higher Hydrogen-Bond Site Density Versus Ethylene Bis-Hydroxystearamide (EBH)

HM-BHS (CAS 55349-01-4) exhibits a hydroxyl value of 270 mgKOH/g, compared with a minimum specification of 165 mgKOH/g for commercial ethylene bis-hydroxystearamide (EBH, CAS 123-26-2) . On a per-mass basis, HM-BHS provides approximately 60% more titratable hydroxyl groups than EBH. Since the hydroxyl groups, in synergy with the amide linkages, form the hydrogen-bond network responsible for thixotropic gelation and anti-settling performance, this quantitative difference translates directly into stronger gel structure at equivalent loading in solvent-borne and flux systems [1].

hydrogen bonding thixotropy hydroxyl value bis-amide wax rheology modifier

Melting Point: 132–134°C for HM-BHS Versus 140±5°C for EBH and 144–146°C for EBS

The melting point of HM-BHS is reported at 132°C , 134°C , and 135°C [1] across multiple independent supplier specifications. The closest structural analog, ethylene bis-hydroxystearamide (EBH, CAS 123-26-2), melts at 140±5°C per commercial specification . The non-hydroxylated analog ethylene bis-stearamide (EBS, CAS 110-30-5) melts at 144–146°C . The lower melting point of HM-BHS, attributable to the longer hexamethylene spacer disrupting crystalline packing, enables earlier onset of lubrication and flow modification during polymer compounding at reduced processing temperatures.

melting point thermal processing window lubricant bis-amide wax

Solder Paste Anti-Slump Performance: HM-BHS Delivers Functional Thixotropy Unavailable from Non-Hydroxylated EBS

HM-BHS is specifically formulated and marketed as ITOHWAX J-630 / SLIPACKS ZHH for solder paste applications, where it prevents solder paste delamination, pre-heat slump deformation, and edge diffusion after printing [1]. Its performance is attributed to the three-dimensional hydrogen-bond network formed by both amide and hydroxyl groups, which creates a strong thixotropic gel that breaks down under shear (printing) and rapidly rebuilds at rest [2]. Ethylene bis-stearamide (EBS), lacking hydroxyl functionality, cannot generate this hydrogen-bond network and consequently does not provide the same anti-slump and anti-settling rheology in flux systems . Typical addition rates of HM-BHS in solder paste are 2–10 wt% in the solvent/vehicle portion .

solder paste thixotropy anti-slump rheology electronic assembly

Japanese Food Contact Positive List Registration: Polymer-Group-Specific Use Limits Confirm Regulatory Qualification

HM-BHS is listed in Japan's Positive List for Food Apparatus, Containers, and Packaging (effective June 1, 2025) under Serial No. 716 with polymer-group-specific use limits: 3.5 wt% for Polymer Groups 1, 2, 3, and 5; and 2.0 wt% for Polymer Group 4 [1]. This regulatory recognition is distinct from EBH (CAS 123-26-2), which holds an FDA Threshold of Regulation exemption under 21 CFR 178.3570 at a maximum use level of 0.35 wt% in lubricants for incidental food contact [2]. The Japanese Positive List inclusion of HM-BHS at substantially higher permitted addition levels (3.5% vs. 0.35%, a 10× difference in regulatory allowance, albeit under different jurisdictions and matrices) reflects an independent regulatory acceptance pathway that may influence procurement decisions for products destined for Asian markets.

food contact regulatory positive list polymer additive Japan

Cosmetic Ingredient Multi-Functionality: HM-BHS is Listed for Three Distinct Functions Versus EBH's Single Primary Function

Under INCI nomenclature, HM-BHS is assigned three distinct cosmetic functions: hair conditioning, humectant, and skin conditioning [1]. It is registered in the China Cosmetics Ingredient Inventory (2021 Edition, Serial No. 06203) with these three declared use purposes [2]. In contrast, ethylene bis-hydroxystearamide (EBH) is primarily listed as a viscosity-controlling agent in cosmetic formulations [3]. The broader functional profile of HM-BHS, supported by the presence of both amide and hydroxyl moieties that enable film formation, moisture retention, and surface conditioning, permits formulators to achieve multiple sensory benefits with a single ingredient, potentially simplifying the ingredient list and reducing formulation complexity.

cosmetic ingredient hair conditioning humectant skin conditioning INCI

Polymer Processing: Internal Lubricant Torque Reduction at Low Addition Rates (0.5–2.0 wt%)

HM-BHS is documented as an effective internal lubricant for rigid ABS and PVC molding, injection, and extrusion processes at addition rates of 0.5–2.0 wt% . Its primary processing claim is reduction of processing torque during resin and rubber compounding . While direct comparative torque-reduction data (e.g., percent torque decrease at a given loading) against EBH or EBS is not available in the open literature, the physical basis for differentiation—the longer hexamethylene spacer providing greater chain flexibility and the higher hydroxyl content enhancing polar interactions with polar polymer surfaces—is inferred from the structural properties established in Evidence Items 1 and 2 above. EBH (C₂ spacer) is reported to reduce melt index, improve fluidity, lower processing temperature, and decrease screw torque in glass-fiber-reinforced PA, PBT, PET, PP, ABS, POM, PC, and PPS at dosages of approximately 0.3–1.2% [1], suggesting both compounds are effective in similar loading ranges but may differ in optimal polymer compatibility owing to spacer-length-dependent solubility parameters.

internal lubricant torque reduction polymer processing ABS PVC

Hexamethylene Bis-Hydroxystearamide – Evidence-Backed Application Scenarios for Scientific and Industrial Use


Lead-Free Solder Paste Thixotropic Agent for Fine-Pitch Electronics Assembly

HM-BHS (as ITOHWAX J-630 / SLIPACKS ZHH) is employed at 2–10 wt% in the flux vehicle of solder pastes to impart thixotropic anti-settling and anti-slump behavior critical for maintaining print definition in fine-pitch surface-mount assembly. Its hydroxyl value of 270 mgKOH/g enables strong hydrogen-bond-mediated gelation that prevents solder powder sedimentation during storage and resists paste slump during pre-heat ramp-up—properties not achievable with non-hydroxylated bis-amides such as EBS [1]. The compound's melting point of 132–135°C is compatible with lead-free reflow profiles [2].

Internal Lubricant for Rigid PVC and ABS Compounding at Moderate Processing Temperatures

HM-BHS serves as an internal lubricant and torque-reduction additive in rigid PVC and ABS formulations at 0.5–2.0 wt% loading. Its melting point of 132–134°C, which is 5–14°C lower than EBH and EBS respectively, facilitates earlier melt-phase mobilization during compounding, potentially reducing energy input and screw wear [1]. The hydroxyl groups additionally contribute antistatic performance and pigment-wetting capability [2].

Multi-Functional Cosmetic Ingredient for Hair and Skin Conditioning Formulations

HM-BHS is registered in the China Cosmetic Ingredient Inventory (2021 Edition) and EU CosIng database with three declared functions: hair conditioning, humectant, and skin conditioning. This multi-functionality enables formulators to simplify ingredient lists while delivering film-forming moisture retention and tactile benefits in leave-on and rinse-off products [1]. Acute oral toxicity is reported as LD₅₀ > 2000 mg/kg (rat), and the broader class of bis-amide compounds has been assessed by CIR as safe at concentrations ≤5% [2].

Food-Contact Polymer Additive for Japanese and Asian Market Compliance

For polymer formulations destined for food-contact applications in Japan, HM-BHS is explicitly listed in the Japanese Positive List (Serial No. 716) with permitted levels of 3.5 wt% for most polymer groups. This regulatory clarity, contrasted with the lower FDA allowance for EBH (0.35 wt% under 21 CFR 178.3570 for incidental food-contact lubricants only), makes HM-BHS the preferred bis-hydroxystearamide for food-contact polymer products manufactured for Asian regulatory jurisdictions [1][2].

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